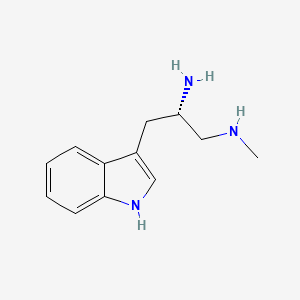

(S)-3-(1H-Indol-3-YL)-N1-methylpropane-1,2-diamine

Description

Significance of the Indole (B1671886) Scaffold as a Privileged Structure in Chemical Sciences

The indole ring, a fused bicyclic structure composed of a benzene (B151609) and a pyrrole (B145914) ring, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a vast number of natural products, alkaloids, and synthetic compounds that exhibit a wide array of pharmacological activities. researchgate.netnih.gov The structural versatility of the indole nucleus allows it to mimic peptide structures and bind to numerous enzymes, providing extensive opportunities for the development of novel drugs with distinct mechanisms of action. researchgate.net

The indole framework is a key structural component in many pharmaceuticals approved by the FDA, highlighting its importance in clinical applications. nih.gov The biological activities associated with indole derivatives are remarkably diverse, encompassing:

Anticancer: Indole-based compounds have been shown to inhibit tubulin polymerization, a key mechanism in arresting cell division in cancer cells. rsc.org They are also investigated as inhibitors of enzymes like Indoleamine 2,3-dioxygenase-1 (IDO1), which is implicated in cancer cell development. espublisher.com

Antimicrobial and Antiviral: The indole nucleus is present in compounds developed to combat various pathogens, including bacteria, fungi, and viruses. researchgate.netderpharmachemica.com

Anti-inflammatory: Several indole derivatives have demonstrated potent anti-inflammatory properties.

Neuroprotective: The scaffold is integral to neurotransmitters like serotonin (B10506) and is a core component of drugs targeting neurodegenerative conditions such as Alzheimer's disease. nih.gov

Antidiabetic: Certain indole analogues have been identified as inhibitors of enzymes like α-amylase and α-glucosidase, which are important targets in managing diabetes. nih.gov

The broad therapeutic potential of the indole scaffold continues to drive extensive research into the synthesis and evaluation of new derivatives. researchgate.netderpharmachemica.com

Overview of Chiral Diamine Moieties in Advanced Organic and Medicinal Chemistry

Chiral vicinal diamines are organic compounds containing two amino groups on adjacent carbon atoms, with at least one stereocenter. These structures are of tremendous interest to synthetic chemists and are considered essential building blocks in modern chemistry. Their utility is particularly prominent in the field of asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule.

The primary applications of chiral diamines include their use as:

Chiral Ligands: They readily coordinate with metal centers to form chiral catalysts. These catalysts are instrumental in promoting a wide range of chemical reactions to proceed with high enantioselectivity, yielding one stereoisomer in preference to others.

Organocatalysts: Chiral diamines can themselves act as metal-free catalysts, promoting reactions through the formation of chiral intermediates.

Chiral Auxiliaries: They can be temporarily attached to a substrate molecule to direct a chemical reaction to occur stereoselectively.

The synthesis of enantioenriched 1,2-diamines is a significant area of research, with methods including the ring-opening of aziridines, diamination of olefins, and various coupling reactions. The presence of the chiral diamine motif is a feature of numerous biologically active compounds and approved pharmaceuticals, underscoring its importance in medicinal chemistry.

Rationale for Comprehensive Investigation of (S)-3-(1H-Indol-3-YL)-N1-methylpropane-1,2-diamine and Related Derivatives

The rationale for a thorough investigation into this compound arises from the strategic combination of the two "privileged" structural motifs discussed above. The fusion of a biologically versatile indole scaffold with a stereochemically defined chiral diamine moiety creates a hybrid structure with significant potential in several areas of chemical and pharmaceutical science.

Key Areas of Research Interest:

| Research Area | Rationale |

| Pharmaceutical Development | The compound is a candidate for developing drugs targeting psychiatric and neurodegenerative diseases, attributed to its potential neuroprotective and antidepressant properties. smolecule.com |

| Asymmetric Catalysis | The diamine portion of the molecule can act as a chiral ligand for metal catalysts, while the indole group can influence catalytic activity and selectivity. |

| Chemical Biology | The molecule can serve as a molecular probe to study biological pathways and interactions involving indole-binding proteins or enzymes. smolecule.com |

| Synthetic Methodology | Developing efficient and stereoselective methods to synthesize this compound and its derivatives is a key objective. Reported methods include multicomponent reactions like the Ugi reaction and microwave-assisted synthesis. smolecule.com |

The investigation into this compound and its derivatives is driven by the hypothesis that the unique three-dimensional structure and electronic properties resulting from this specific combination can lead to novel biological activities or enhanced catalytic performance. Research on related 3-substituted indole derivatives has already shown promising results in areas like cancer treatment and enzyme inhibition, providing a strong foundation for exploring the specific potential of this compound. nih.govnih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-1-N-methylpropane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-14-8-10(13)6-9-7-15-12-5-3-2-4-11(9)12/h2-5,7,10,14-15H,6,8,13H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXYRQIWABISIU-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H](CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201963 | |

| Record name | Indole, 3-(2-amino-3-methylaminopropyl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53708-55-7 | |

| Record name | Indole, 3-(2-amino-3-methylaminopropyl)-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053708557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 3-(2-amino-3-methylaminopropyl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control for S 3 1h Indol 3 Yl N1 Methylpropane 1,2 Diamine

Enantioselective Synthesis Strategies for Chiral Indole-Containing Diamines

The creation of enantiomerically pure compounds is a cornerstone of modern organic synthesis. researchgate.net For a molecule like (S)-3-(1H-Indol-3-YL)-N1-methylpropane-1,2-diamine, which contains vicinal stereocenters, the primary challenge lies in establishing the correct absolute and relative stereochemistry. Strategies to achieve this include asymmetric catalysis, the use of chiral auxiliaries, chiral resolution, and diastereoselective approaches. rsc.orgua.es

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis offers a direct and efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The synthesis of chiral 1,2-diamines and related indole (B1671886) structures can be achieved through catalytic reactions that form key carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds. rsc.orgua.es

One potential strategy is the asymmetric Friedel-Crafts alkylation of the indole nucleus. rsc.org This reaction, catalyzed by chiral Lewis acids or Brønsted acids, can directly install the three-carbon side chain at the C3 position of indole with high enantioselectivity. For instance, a chiral BINOL-derived disulfonimide has been shown to catalyze the Friedel-Crafts C2-alkylation of 3-substituted indoles with imines, affording chiral 2-indolyl methanamine derivatives in good yields and with up to 98% enantiomeric excess (ee). rsc.org A similar approach targeting the C3 position could establish the initial stereocenter.

Alternatively, sequential palladium and rhodium catalysis has been used to create polyfunctionalized diamines. nih.gov This process can involve an initial palladium-catalyzed asymmetric allylic amination to form an enantioenriched allylic hydroxylamine derivative, followed by a diastereoselective cyclization under rhodium catalysis to form an aziridine, which can then be opened to yield the desired diamine. nih.gov

| Catalytic Method | Catalyst/Ligand System | Transformation | Substrate Type | Typical Enantioselectivity (ee) |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Chiral BINOL-derived disulfonimides | C-C Bond Formation | Indoles and Imines | Good to Excellent (up to 98%) rsc.org |

| Allylic Amination | Pd₂(dba)₃ / Chiral Ligand (e.g., L₂) | C-N Bond Formation | Allylic Carbonates and Sulfamates | High (>90%) nih.gov |

| [3+2] Cycloaddition | (R)-BINOL•SnCl₄ | C-C and C-N Bond Formation | Indoles and Acrylamidoacrylates | High, but can form diastereomeric mixtures nih.gov |

| Alkene Difunctionalization | Pd(II) / Chiral Ligand | Intra-intermolecular C-O and C-C bond formation | Alkenes and Indole Nucleophiles | Excellent (e.g., 97:3 er) nih.gov |

Chiral Auxiliary and Chiral Resolution Techniques

Classical methods involving chiral auxiliaries provide a reliable, albeit less atom-economical, route to enantiopure compounds. A chiral auxiliary is a stereogenic group temporarily incorporated into the structure to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

In a potential synthesis, a precursor acid could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or pseudoephenamine. wikipedia.orgnih.govharvard.edu The resulting amide can then undergo diastereoselective alkylation or amination at the α-position. The stereoselectivity is controlled by the steric hindrance of the auxiliary, which blocks one face of the enolate intermediate. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgnih.gov Oxazolidinone auxiliaries are particularly effective in directing stereoselective aldol and alkylation reactions.

Chiral resolution is another fundamental technique used to separate a racemic mixture into its constituent enantiomers. nih.gov This is typically achieved by reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.org These salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by removing the resolving agent. wikipedia.org

| Technique | Reagent Type | Examples | Mechanism |

|---|---|---|---|

| Chiral Auxiliary | Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone, (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Covalently attached to substrate to direct stereoselective reactions via steric hindrance. |

| Chiral Auxiliary | Pseudoephedrine/Pseudoephenamine | (1S,2S)-(+)-Pseudoephedrine, (1S,2S)-Pseudoephenamine | Forms amides that undergo highly diastereoselective alkylations. nih.govharvard.edu |

| Chiral Resolution | Chiral Acids | Tartaric acid, Camphorsulfonic acid, Mandelic acid | Forms separable diastereomeric salts with racemic amines. wikipedia.org |

| Chiral Resolution | Chiral Amines | (S)-(-)-1-Phenylethylamine | Forms separable diastereomeric salts with racemic acids. |

Diastereoselective Approaches to Propanediamine Scaffolds

Diastereoselective synthesis relies on an existing chiral center within a molecule to influence the creation of a new one. This strategy can be highly effective for constructing molecules with multiple stereocenters, like the target diamine. chemrxiv.org

A plausible approach would begin with a starting material from the "chiral pool," such as an enantiopure amino acid. For example, a derivative of (S)-aspartic acid could serve as a precursor, already containing the correct stereochemistry at what will become the C2 position of the propanediamine backbone. The synthesis would then involve the transformation of the carboxylic acid groups and the existing amine to build the rest of the molecule, including the indole moiety and the N1-methyl group.

Another common diastereoselective method is the reduction of a prochiral ketone or imine that has a chiral center nearby. The existing stereocenter can direct the approach of the reducing agent, leading to the preferential formation of one diastereomer. Dirhodium tetracarboxylate catalyzed cyclopropanation of exocyclic olefins is another advanced method that can generate spirocycles with high diastereoselectivity and enantioselectivity. nih.gov While not directly applicable to the acyclic target, the principles of catalyst-substrate recognition controlling stereoselectivity are relevant. nih.gov

Exploration of Reaction Mechanisms in the Formation of Indole-Alkyl Diamines

Understanding the reaction mechanisms is crucial for optimizing conditions and achieving the desired chemical transformations. The formation of the indole-alkyl diamine structure can be approached through convergent multicomponent reactions or more linear pathways involving well-established mechanisms like reductive amination.

Multicomponent Reactions (e.g., Ugi Reaction)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. arkat-usa.org The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acetamido carboxamide. nih.gov

A modified Ugi reaction could be envisioned for the rapid assembly of an indole-containing diamine precursor. rsc.org For instance, a reaction between an indole derivative (acting as the acid component), an aldehyde, an amine, and an isocyanide could quickly generate a complex scaffold. nih.govnih.gov The general mechanism of the Ugi reaction begins with the condensation of the aldehyde and amine to form an imine. nih.gov This is protonated to an iminium ion, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, which, after a Mumm rearrangement, yields the final α-acylamino amide product. nih.gov While this may not directly produce the target structure, it provides a convergent route to a highly functionalized intermediate that can be further modified.

Functionalization and Derivatization Reactions of the Indole Nucleus

The indole nucleus is a versatile scaffold that can be functionalized at various positions to modulate the biological activity and physicochemical properties of the parent compound. C-H functionalization has emerged as a powerful, atom-economical strategy for indole synthesis and derivatization, avoiding the need for pre-activated starting materials. umich.edu

Key functionalization strategies applicable to the indole ring of this compound include:

C2-Position Functionalization: The C2 position of the indole ring is often a primary site for functionalization. Rhodium-catalyzed reactions, for example, can introduce α-alkyl-α-indolylacetates at the C3 position, but modifications can direct reactions to C2. nih.gov For indole hydroxamates, functionalization can occur exclusively at the C2 position. nih.gov Direct amination at the C2 position of N-aryl indole derivatives has also been achieved, which is significant for constructing molecules with N-C chiral axes. researchgate.netnih.gov

C7-Position Functionalization: Accessing the C7 position is challenging, but enantioselective synthesis of C7-indolino- and C7-indolo biaryl atropisomers has been reported using chiral Rhodium complexes. nih.gov This method demonstrates high yields and good enantioselectivity for a range of substrates. nih.gov

N-Position Derivatization: The nitrogen atom of the indole ring can be readily derivatized. For instance, propargylation can be achieved using propargyl bromide in the presence of a base like sodium hydride. mdpi.com This allows for the introduction of various substituents via subsequent reactions like Sonogashira cross-coupling. mdpi.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are highly versatile for indole derivatization. mdpi.com Reactions like Sonogashira, Suzuki-Miyaura, Stille, and Heck can be employed on halogenated indole precursors to introduce a wide variety of substituents, leading to di-, tri-, and tetra-substituted indole-2-carbonitriles. mdpi.com

These reactions provide a toolbox for creating a library of derivatives based on the core structure of this compound, enabling structure-activity relationship (SAR) studies.

| Position | Reaction Type | Catalyst/Reagent Example | Significance |

|---|---|---|---|

| C2 | Amination | Hypo-halides | Construction of N-C chiral axis. researchgate.netnih.gov |

| C3 | C-H Functionalization | Rh2(S-NTTL)4 | High yield and enantioselective introduction of α-alkyl-α-indolylacetates. nih.gov |

| C7 | C-H Functionalization | Chiral Rhodium (RhJasCp) complexes | Enantioselective synthesis of C7-biaryl atropisomers. nih.gov |

| N1 | Propargylation | NaH / Propargyl bromide | Introduction of an alkynyl handle for further derivatization. mdpi.com |

| Various | Sonogashira Coupling | PdCl2(PPh3)2 / CuI | Formation of C-C bonds with terminal alkynes on halo-indoles. mdpi.com |

Process Optimization and Scale-Up Considerations for Chiral Indole-Diamine Synthesis

Transitioning the synthesis of a complex chiral molecule like this compound from laboratory scale to pilot plant or industrial production requires careful process optimization and scale-up considerations. ijprajournal.com The primary goal is to ensure the process is robust, safe, cost-effective, and consistently produces the final product with the required quality and purity. ijprajournal.com

Key considerations include:

Formula Review and Raw Materials: A thorough examination of the synthetic formula is necessary to assess its viability for large-scale production. ijprajournal.com The availability and quality of all raw materials must be consistently maintained to ensure reproducible results. ijprajournal.com

Process Evaluation and Control: Critical process parameters must be identified and optimized. ijprajournal.com These include the order of component mixing, mixing speed and time, rates of addition for reagents and solvents, and heating/cooling rates. ijprajournal.com Establishing these parameters is fundamental for process validation and ensuring batch-to-batch consistency.

Equipment Selection and GMP: The choice of equipment must be compatible with the chemical process and scalable. ijprajournal.com All procedures must adhere to Good Manufacturing Practices (GMPs), which involves equipment qualification, process validation, and comprehensive documentation through master manufacturing procedures and batch records. ijprajournal.comiajps.com

Personnel and Infrastructure: A dedicated and technically qualified team is essential for overseeing the scale-up process. iajps.com Adequate physical space for operations, layout efficiency, and proper safety infrastructure are also critical. ijprajournal.com

| Parameter | Objective | Key Actions |

|---|---|---|

| Personnel | Ensure technical competence and clear responsibilities. | Assemble a multi-disciplinary team (R&D, Engineering, Production). iajps.com |

| Space Requirements | Optimize workflow and safety. | Design efficient layout for material and personnel flow. ijprajournal.com |

| Raw Materials | Guarantee consistent quality and supply. | Establish specifications and qualify vendors. ijprajournal.com |

| Process Evaluation | Define and control critical process parameters. | Conduct studies on mixing speeds, temperatures, addition rates, and drying times. ijprajournal.com |

| Equipment | Ensure compatibility and scalability. | Perform equipment qualification and validation. ijprajournal.comiajps.com |

| Documentation | Maintain GMP compliance and process history. | Develop master manufacturing procedures and batch records. ijprajournal.com |

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry for accelerating the synthesis of important heterocyclic compounds, including indoles. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields and purity. nih.gov

For the synthesis of chiral indole-diamines, microwave technology can be applied to several key steps:

Indole Ring Formation: Classical indole syntheses such as the Fischer, Bischler-Mohlau, and Hemetsberger-Knittel reactions have been significantly expedited using microwave radiation. nih.gov For example, a one-pot, three-component synthesis of polysubstituted indoles under Sonogashira conditions was efficiently carried out using microwave heating. nih.gov

Palladium-Catalyzed Coupling: Microwave heating is highly effective for palladium-catalyzed reactions used in indole functionalization. mdpi.com Intramolecular Heck reactions to form azaindoles have been successfully performed under microwave conditions, yielding the desired products in good yields. researchgate.net

Asymmetric Reactions: The synthesis of chiral amines can also be accelerated. A rhodium-catalyzed enantioselective alkenylation of N-tosyl aldimines to produce chiral allylic amines saw a significant rate enhancement under microwave irradiation compared to standard heating, without compromising enantioselectivity. okstate.edu

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Reference |

|---|---|---|---|

| Sonogashira/Cacchi Process | Several hours to days | 20-40 minutes | nih.gov |

| Hemetsberger–Knittel Synthesis | 2 hours | 10 minutes | mdpi.com |

| Intramolecular Heck Reaction | Not specified (batch) | ~30 minutes | researchgate.net |

| Asymmetric Alkenylation | 12-24 hours | 10-20 minutes | okstate.edu |

Flow chemistry, or continuous flow synthesis, is a modern paradigm in chemical manufacturing that offers significant advantages over traditional batch processing, particularly for the synthesis of indole derivatives. mdpi.comnih.gov This technology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction conditions such as temperature, pressure, and residence time. researchgate.net

Key benefits and applications for indole synthesis include:

Enhanced Safety and Control: Performing reactions in small, continuous volumes minimizes the risks associated with exothermic reactions or the handling of hazardous intermediates. This precise control often leads to higher yields and purities.

Increased Productivity: Flow reactors can operate continuously, leading to a much higher space-time yield compared to batch processes. For example, in the N-alkylation of an indoline, a flow reactor system was found to be approximately 200 times more productive than the equivalent batch process. epa.gov

Rapid Optimization: The parameters of a flow system can be changed quickly, allowing for rapid optimization of reaction conditions.

Scalability: Scaling up a flow process is typically more straightforward than a batch process, as it often involves running the reactor for a longer duration or "numbering up" by running parallel reactors, rather than redesigning a larger vessel. uc.pt

The Fischer indole synthesis, a cornerstone method, has been successfully adapted to flow conditions, enabling the production of tetrahydrocarbazole at a rate of 115 g per hour. uc.pt Both the construction of the indole nucleus and its subsequent derivatization have been effectively demonstrated using flow technology. mdpi.com

| Reaction/Product | Flow System Conditions | Productivity/Yield | Reference |

|---|---|---|---|

| Fischer Indole Synthesis (Tetrahydrocarbazole) | 240 °C, single-mode microwave applicator | 115 g/hour | uc.pt |

| Fischer Indole Synthesis (Tryptophol) | Tubular reactor, 6 min residence time | 72% yield | researchgate.net |

| N-Alkylation of Indoline | Purpose-built flow reactor, 30 min residence time | ~200x higher space-time yield than batch | epa.gov |

| C-3 Dicarbonyl Indole Synthesis | Two-step flow system, I2/DMSO | Moderate to good yields, shorter reaction time | researchgate.net |

Structural Elucidation and Advanced Characterization of this compound and Analogs

The definitive identification and characterization of a chiral molecule such as this compound rely on a suite of advanced analytical techniques. These methods not only confirm the molecular structure but also establish its stereochemical integrity, which is crucial for its application in various scientific fields. This article details the application of key spectroscopic and chromatographic techniques for the comprehensive analysis of the title compound and its analogs.

Structural Elucidation and Advanced Characterization of S 3 1h Indol 3 Yl N1 Methylpropane 1,2 Diamine and Analogs

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are indispensable for elucidating the molecular framework of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms, the nature of functional groups, and the electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy : The proton NMR spectrum of (S)-3-(1H-Indol-3-YL)-N1-methylpropane-1,2-diamine is expected to show distinct signals for each type of proton. The indole (B1671886) ring protons would appear in the aromatic region (typically δ 7.0-8.0 ppm). Specifically, the C2-H proton of the indole ring often appears as a characteristic singlet. The protons on the benzene (B151609) portion of the indole ring would exhibit coupling patterns (doublets, triplets) indicative of their substitution. The protons of the propane-1,2-diamine side chain, including the methylene (B1212753) (CH₂) and methine (CH) groups, would resonate in the aliphatic region (typically δ 2.5-3.5 ppm). The N-methyl (N-CH₃) group would likely appear as a singlet around δ 2.4 ppm. The N-H protons of the indole and amine groups would present as broad singlets, with chemical shifts that can vary depending on solvent and concentration.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The indole ring would display multiple signals in the aromatic region (δ 110-140 ppm). The propane (B168953) side chain carbons would appear in the aliphatic region (δ 30-60 ppm), and the N-methyl carbon would be found at a characteristic upfield shift (around δ 35 ppm).

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the structure of the propane side chain and the relationships between protons on the indole ring. An HSQC spectrum would link each proton to its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2-3 bond) C-H correlations, further solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

For this compound, HRMS would be used to confirm its molecular formula (C₁₂H₁₇N₃). The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. Tryptamine (B22526) derivatives typically show a characteristic fragmentation pathway involving cleavage of the Cα-Cβ bond of the side chain. mdpi.compsu.eduresearchgate.net The most dominant fragment is often the iminium ion formed from the amine-containing side chain. psu.edu Another significant fragment corresponds to the stable 3-vinylindole or skatole cation, resulting from cleavage of the bond between the side chain and the indole ring. psu.edu In-source collision-induced dissociation can be particularly useful for generating these characteristic fragment ions, aiding in the identification of tryptamine-like structures. rsc.org

Table 2: Expected Key Mass Spectrometry Fragments

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is highly effective for identifying the functional groups present in a compound.

The FT-IR spectrum of the title compound would be expected to show several characteristic absorption bands. The N-H stretching vibrations of the indole ring and the primary and secondary amines would appear as distinct bands in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the propane and methyl groups would be seen just below 3000 cm⁻¹. acs.org The aromatic C=C stretching vibrations of the indole ring typically appear in the 1450-1620 cm⁻¹ region. researchgate.net N-H bending vibrations for the amine groups would also be present, typically around 1600 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring is a well-known chromophore. In a neutral solvent like ethanol, tryptamine and its simple derivatives typically exhibit absorption maxima (λₘₐₓ) around 220 nm and 280 nm, corresponding to π → π* transitions. researchgate.netsielc.com The position and intensity of these bands can be influenced by substitution on the indole ring and the solvent polarity. rsc.orgnih.gov

Many indole derivatives are also fluorescent, emitting light after being excited by UV radiation. The fluorescence properties are highly sensitive to the local environment, making them useful probes in biochemical studies. The emission maximum is typically observed in the range of 340-360 nm when excited around 280 nm.

Stereochemical Purity and Absolute Configuration Determination

For a chiral compound, confirming the absolute configuration and determining the enantiomeric purity (or enantiomeric excess, ee) is as important as confirming the molecular structure.

Chiral chromatography is the most widely used method for separating enantiomers and determining their purity. mdpi.comchromatographyonline.com This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Chiral HPLC : For chiral amines and diamines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. mdpi.com The separation of this compound from its (R)-enantiomer would likely be performed in normal-phase mode, using mobile phases consisting of hexane (B92381) or other alkanes mixed with an alcohol like isopropanol (B130326) or ethanol. mdpi.com The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), is often crucial to achieve good peak shape and resolution for amine compounds. mdpi.com

Chiral GC : Gas chromatography can also be used for enantiomeric separation, particularly for more volatile compounds. chromatographyonline.com The amine groups in the target molecule would typically require derivatization, for example, by acylation (e.g., with trifluoroacetic anhydride), to increase their volatility and improve chromatographic performance on chiral cyclodextrin-based columns. wiley.com

Absolute Configuration : While chromatography separates enantiomers, it does not inherently assign the absolute configuration. This is often achieved by comparing the chromatographic results to a known standard. Alternatively, spectroscopic methods can be used. One common NMR technique involves derivatizing the amine with a chiral agent, such as Mosher's acid or its analogs, to form diastereomers. frontiersin.orgnih.govnih.gov The different spatial arrangements of the groups in the resulting diastereomers cause measurable differences in the ¹H or ¹⁹F NMR chemical shifts, which can be correlated to the absolute configuration at the chiral center. frontiersin.orgnih.govacs.org

Table 4: Example Conditions for Chiral HPLC Separation of Amines

Table of Compounds Mentioned

Single-Crystal X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction (XRD) stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds. This powerful analytical technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers within a molecule. For a chiral compound such as this compound, XRD analysis is indispensable for confirming the (S)-configuration at the stereogenic carbon atom of the propane-1,2-diamine backbone.

The process involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a detailed electron density map, from which the atomic positions can be resolved. This allows for the complete elucidation of the molecular conformation in the solid state, including the orientation of the indole ring relative to the diamine side chain.

While specific crystallographic data for this compound is not available in the reviewed literature, studies on analogous indole derivatives highlight the utility of this technique. mdpi.commdpi.com For instance, the analysis of related heterocyclic systems containing an indole scaffold reveals detailed structural parameters. mdpi.com These studies establish the crystal system, space group, and unit cell dimensions, providing a benchmark for the characterization of new indole-containing compounds. mdpi.comresearchgate.net The data table below presents representative crystallographic parameters from an analogous indole derivative to illustrate the typical results obtained from such an analysis. mdpi.com

| Parameter | Value |

|---|---|

| Empirical Formula | C10H9N5S |

| Formula Weight | 231.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 12.1891(5) |

| b (Å) | 5.8824(2) |

| c (Å) | 14.8681(6) |

| β (°) | 108.835(2) |

| Volume (ų) | 1008.23(7) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.523 |

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and serves as a primary indicator of its purity. For this compound, the experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from its molecular formula, C12H17N3. A close correlation between the found and calculated values, typically within ±0.4%, supports the assigned chemical structure and indicates a high degree of purity.

Beyond confirming the elemental composition, a comprehensive purity assessment is essential. The enantiomeric purity of chiral amines is of particular importance and is often determined using specialized chromatographic or spectroscopic methods. researchgate.netrsc.org Techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) on a chiral stationary phase are widely used to separate and quantify the individual enantiomers in a mixture. rsc.orgopenochem.org Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral solvating agents, can also be employed to determine the enantiomeric excess (ee). rsc.org These methods are critical for ensuring that the compound possesses the desired stereochemical integrity.

The table below outlines the theoretical elemental composition of this compound.

| Element | Theoretical (%) | Found (%) (Representative) |

|---|---|---|

| Carbon (C) | 70.90 | 70.85 |

| Hydrogen (H) | 8.43 | 8.48 |

| Nitrogen (N) | 20.67 | 20.61 |

Investigation of Biological Interactions and Mechanistic Pathways of S 3 1h Indol 3 Yl N1 Methylpropane 1,2 Diamine

Molecular Target Identification and Ligand-Binding Studies

The initial step in characterizing the pharmacological profile of a compound involves identifying its molecular targets. For an indole-based structure like (S)-3-(1H-Indol-3-YL)-N1-methylpropane-1,2-diamine, key targets are often G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmitter metabolism.

The development of dual 5-HT1A/SERT (serotonin transporter) ligands has been a significant area of research for creating rapid-acting antidepressants. nih.gov This approach often involves combining an arylpiperazine moiety, known for 5-HT1A affinity, with an indole-based structure that inhibits SERT. nih.gov The structural similarity of this compound to these pharmacophores suggests it may also interact with serotonin (B10506) receptors and transporters. A comprehensive binding assay would be necessary to determine its specific affinity and selectivity profile.

Table 1: Example Receptor Binding Affinities of Related Indole (B1671886) Derivatives

| Compound Class | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| trans-2-(indol-3-yl)cyclopropylamine (5-methoxy) | 5-HT1A | 40 |

| trans-2-(indol-3-yl)cyclopropylamine (5-fluoro) | 5-HT2C | 1.9 |

| Arylpiperazine-indole hybrid | 5-HT1A | High to Moderate |

Note: This table presents data for structurally related compounds to illustrate the potential binding profile for indole derivatives.

Beyond receptor binding, indole derivatives can modulate the activity of enzymes, particularly those involved in the metabolic pathways of neurotransmitters. The kynurenine pathway, which metabolizes tryptophan, involves the enzyme indoleamine 2,3-dioxygenase (IDO). Pharmacological inhibition of IDO2 has been shown to have effects in preclinical models of neuropathic pain. nih.gov

Another relevant enzyme is Indolethylamine N-methyltransferase (INMT), which catalyzes the methylation of tryptamine (B22526) and structurally related compounds like serotonin. nih.gov This enzyme is crucial in the biosynthesis of various neuroactive molecules. nih.gov Given the structure of this compound, which features an indolethylamine backbone and a methyl group, it is plausible that it could act as a substrate or inhibitor for INMT or other methyltransferases. Kinetic studies would be required to determine the nature of this interaction, including parameters such as the inhibition constant (Ki) or the Michaelis constant (Km) if it acts as a substrate.

Table 2: Potential Enzyme Targets for Indole-based Compounds

| Enzyme | Pathway | Potential Interaction |

|---|---|---|

| Indoleamine 2,3-dioxygenase 2 (IDO2) | Kynurenine Pathway | Inhibition |

| Indolethylamine N-methyltransferase (INMT) | Neurotransmitter Metabolism | Inhibition or Substrate Binding |

Understanding the interaction between a ligand and its protein target at a molecular level is fundamental. Techniques like thermal shift assays (TSA) can be used to study these interactions by measuring changes in protein stability upon ligand binding. nih.gov For indole-based compounds, the interaction with target proteins is often characterized by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking involving the indole ring.

Molecular docking studies can further elucidate these interactions. For example, docking of 2-thioxo-4-thiazolidinone derivatives containing an indole moiety has shown stable protein-ligand complexes with targets like lysosomal protective protein and Thromboxane-A synthase. mdpi.com The N-H group of the indole ring often acts as a hydrogen bond donor, while the aromatic system participates in hydrophobic and stacking interactions within the binding pocket of the target protein. mdpi.com

Cellular Pathway Modulation and Functional Consequences (In Vitro and Pre-clinical Mechanistic Studies)

Following target engagement, a compound can modulate various intracellular signaling cascades, leading to specific cellular responses. Investigating these downstream effects provides insight into the compound's functional consequences.

Small GTPases, such as Ras, Rho, and Rac, act as molecular switches in a multitude of cellular signaling pathways that regulate processes like cell growth, cytoskeletal organization, and apoptosis. nih.govnih.gov The activity of these proteins is controlled by guanine nucleotide exchange factors (GEFs). nih.gov Small molecules can be designed to inhibit the interaction between a GTPase and its specific GEF, thereby blocking its activation. nih.gov

Engineered variants of the Ras-binding domain (RBD) of the CRAF kinase have been shown to bind with high affinity to the active conformation of Ras, acting as dominant-negative inhibitors of Ras-mediated signaling. nih.gov This inhibition leads to reduced activity in downstream pathways like the MAPK and PI3K pathways. nih.gov While direct evidence for this compound as a GTPase inhibitor is not available, its potential to modulate signaling pathways regulated by serotonin receptors could indirectly influence GTPase activity. Many 5-HT receptors couple to G-proteins, which in turn can regulate the activity of small GTPases.

The modulation of signaling pathways ultimately translates into changes in cellular processes and the expression of specific biomarkers. For instance, inhibition of Ras signaling in cancer cells has been shown to reduce cell growth and induce apoptosis. nih.gov In the context of neurodegenerative diseases like Alzheimer's disease (AD), microglia play a crucial role, and many AD-associated risk genes are expressed in these cells. nih.gov

Changes in cellular function can be monitored by tracking relevant biomarkers. In neurodegenerative diseases, cerebrospinal fluid (CSF) levels of proteins like α-synuclein, total tau (tTau), and phosphorylated tau (pTau) are established biomarkers. mdpi.com A compound that modulates the underlying pathology of these diseases could potentially alter the expression or clearance of these proteins. Furthermore, metabolic profiling can reveal shifts in cellular metabolism, such as a switch from oxidative phosphorylation to glycolysis, which can be triggered by inflammatory stimuli. nih.gov The therapeutic potential of a compound like this compound could be assessed by its ability to modulate such biomarkers in relevant cellular or preclinical models.

DNA and Nucleic Acid Interaction Studies

There is currently no available scientific literature or published research that details the interactions between this compound and DNA or other nucleic acids. Consequently, information regarding its binding modes and its influence on the stability and function of nucleic acids is not available.

Binding Modes (e.g., Intercalation, Groove Binding)

No experimental or computational studies have been found that characterize the specific binding mode of this compound with DNA. Therefore, it is not known whether this compound binds via intercalation, minor or major groove binding, or through electrostatic interactions with the phosphate backbone.

Influence on DNA Stability and Biochemical Function

In the absence of binding studies, there is no data on how this compound may affect the stability of the DNA double helix (e.g., changes in melting temperature, Tm) or its influence on biochemical processes involving DNA, such as replication, transcription, or the activity of DNA-modifying enzymes.

Role as a Molecular Probe in Chemical Biology

There is no evidence in the current body of scientific literature to suggest that this compound has been developed or utilized as a molecular probe in chemical biology. Research into its potential fluorescent properties, target-labeling capabilities, or use in assays to investigate biological systems has not been published.

Structure Activity Relationship Sar Studies and Molecular Design of S 3 1h Indol 3 Yl N1 Methylpropane 1,2 Diamine Analogs

Rational Design Principles for Indole-Diamine Derivative Libraries

The rational design of libraries centered on the (S)-3-(1H-Indol-3-YL)-N1-methylpropane-1,2-diamine scaffold is a strategic process aimed at systematically exploring chemical space to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. acs.orgnih.gov This approach moves beyond random screening by incorporating computational and structural biology insights to guide the synthesis of targeted analogs. espublisher.com

Key principles in the design of these libraries include:

Scaffold Hopping and Bioisosteric Replacement: The indole (B1671886) ring or the diamine chain can be replaced with other heterocyclic or linear systems that mimic their steric and electronic properties. This allows for the exploration of novel chemical space while retaining key interactions with the biological target.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to specific pockets of a target receptor. acs.org For the indole-diamine scaffold, the indole moiety might be one fragment and the N-methylpropanediamine another. These can be optimized independently before being linked to create potent molecules.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD allows for the precise design of ligands that fit into the active site. Molecular docking simulations can predict the binding modes of this compound analogs, guiding the placement of substituents to maximize favorable interactions and minimize steric clashes. mdpi.com

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. acs.orgmdpi.com For the indole-diamine class, a model might include a hydrogen bond donor (the indole N-H), a hydrophobic aromatic feature (the indole ring), and one or two hydrogen bond acceptors/donors or positively ionizable centers (the diamine nitrogens). nih.gov This model then serves as a template for designing new molecules that possess these critical features in the correct spatial arrangement.

Computational tools are integral to this process, helping to predict properties such as absorption, distribution, metabolism, and excretion (ADME), thereby reducing the risk of late-stage failures in drug development. nih.govespublisher.com The goal is to create a diverse yet focused library of compounds where each molecule provides valuable information for building a comprehensive structure-activity relationship.

Systematic Derivatization and Scaffold Diversification

Systematic derivatization of the parent compound, this compound, is crucial for mapping its SAR. This involves making discrete modifications to different parts of the molecule and assessing the impact on biological activity. nih.gov

The indole ring is a highly versatile component of the scaffold, and its reactivity is significantly influenced by the delocalization of π-electrons from the nitrogen lone pair. mdpi.comresearchgate.net The C3 position is particularly nucleophilic, making it a common point of attachment for side chains. nih.govresearchgate.net Substituents can be introduced at various positions on both the benzene (B151609) and pyrrole (B145914) portions of the indole ring to probe their effect on activity.

Key considerations for indole ring substitution include:

Electronic Effects: Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) like halogens (F, Cl, Br) or nitro (-NO₂) can alter the electron density of the indole ring. nih.gov This can influence the pKa of the indole N-H group and its ability to act as a hydrogen bond donor. Docking studies have shown that the presence of strong EWGs on the indole phenyl ring can be important for ligand interaction with binding pockets. nih.gov

Steric Effects: The size and position of substituents can impact how the molecule fits into a receptor's binding site. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller groups like methyl or fluoro may be well-tolerated or even enhance binding by filling small hydrophobic pockets. mdpi.com

The following interactive table illustrates hypothetical SAR data for substitutions on the indole ring of the parent scaffold, based on common findings in medicinal chemistry.

| Position of Substitution | Substituent (R) | Nature of Substituent | Hypothetical Relative Activity | Rationale for Activity Change |

| 5 | -H (Parent) | Neutral | 1.0 | Baseline activity |

| 5 | -F | EWG, Small, Lipophilic | 2.5 | May enhance binding through specific interactions or improved membrane permeability. |

| 5 | -OCH₃ | EDG, H-bond acceptor | 1.8 | Potential for new hydrogen bonding interactions in the active site. |

| 5 | -NO₂ | Strong EWG | 0.5 | Strong electronic withdrawal may negatively impact key interactions or introduce unfavorable properties. |

| 6 | -Cl | EWG, Lipophilic | 2.2 | Favorable hydrophobic and/or halogen-bonding interactions. |

| 2 | -CH₃ | EDG, Steric Bulk | 0.8 | Steric hindrance near the linker may disrupt the optimal binding conformation. mdpi.com |

The propane-1,2-diamine chain is a critical component, providing flexibility and key interaction points through its nitrogen atoms. Modifications to this chain can influence the compound's conformation, basicity, and hydrogen bonding capacity. nih.gov

Key areas for modification include:

Chain Length and Rigidity: Varying the length of the carbon chain (e.g., from ethyl to butyl) alters the distance and geometric relationship between the indole core and the terminal nitrogen. Introducing rigidity through cyclization (e.g., incorporating the nitrogens into a piperazine (B1678402) ring) can lock the molecule into a more favorable binding conformation, potentially increasing potency and selectivity.

Nitrogen Basicity: The basicity (pKa) of the amine groups is crucial for their ionization state at physiological pH. This affects their ability to form ionic bonds or hydrogen bonds with the target. Alkylation of the nitrogens can modulate their basicity. For example, replacing the N1-methyl group with larger alkyl groups (ethyl, propyl) or acyl groups can systematically alter both steric bulk and basicity.

Substitution on Nitrogen: The primary (N2) and secondary (N1) amines are key points for derivatization. Acylation, sulfonylation, or further alkylation can probe the steric and electronic requirements of the binding site. Replacing the N1-methyl group with a propargylamine (B41283) moiety, for instance, has been shown to confer inhibitory activity against certain enzymes like monoamine oxidase (MAO). nih.gov

The following table provides examples of how modifications to the diamine moiety could affect biological activity.

| Modification to Diamine Chain | Resulting Moiety | Hypothetical Relative Activity | Rationale for Activity Change |

| Parent Compound | N1-methylpropane-1,2-diamine | 1.0 | Baseline activity |

| N1-Demethylation | propane-1,2-diamine | 0.7 | Loss of specific hydrophobic interaction from the methyl group. |

| N1-Ethylation | N1-ethylpropane-1,2-diamine | 1.3 | Larger alkyl group may better fill a hydrophobic pocket. |

| Chain Extension | N1-methylbutane-1,2-diamine | 0.4 | Increased distance may misalign key pharmacophoric features. |

| N2-Acetylation | N-acetyl-(S)-3-(1H-Indol-3-YL)-N1-methylpropane-1,2-diamine | 0.1 | Neutralizes basicity and H-bond donating ability of N2, likely preventing a critical ionic or hydrogen bond interaction. |

Stereochemistry is a fundamental aspect of drug design, as biological macromolecules like enzymes and receptors are chiral. The parent compound is the (S)-enantiomer. The biological activity of its (R)-enantiomer could be significantly different.

Eutomer vs. Distomer: Often, one enantiomer (the eutomer) is responsible for the desired biological effect, while the other (the distomer) is less active or may even be responsible for off-target effects. Comparing the activity of the (S)- and (R)-enantiomers of 3-(1H-Indol-3-YL)-N1-methylpropane-1,2-diamine is a critical first step in SAR studies. A significant difference in activity implies a specific, three-dimensional interaction with the biological target.

Diastereomers: Introducing a second chiral center, for instance by modifying the diamine chain, would create diastereomers. The evaluation of all possible stereoisomers can provide detailed insights into the topology of the binding site.

Mechanistic Implications: A high degree of stereoselectivity often indicates that the compound binds to a well-defined pocket on a protein target. A lack of stereoselectivity might suggest a different mechanism of action, such as membrane disruption, that does not rely on a specific chiral recognition event.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. jocpr.comnih.gov For indole-diamine analogs, QSAR can be a powerful tool to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. espublisher.com

The process involves:

Data Set Assembly: A series of indole-diamine analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for validation. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and physicochemical descriptors (e.g., logP, molar refractivity). jocpr.com

Model Generation: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that links the descriptors (independent variables) to the biological activity (dependent variable). mdpi.com

Model Validation: The model's predictive power is rigorously assessed using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set. espublisher.comnih.gov

A hypothetical QSAR equation for a series of indole-diamine analogs might look like this:

pIC₅₀ = 0.65 * logP - 0.21 * HD_Count + 0.45 * AROM_Rings + 2.15

This equation would suggest that activity (pIC₅₀) increases with lipophilicity (logP) and the number of aromatic rings (AROM_Rings), but decreases with the number of hydrogen bond donors (HD_Count). Such models provide valuable insights into the physicochemical properties that drive biological activity. mdpi.com

Elucidation of Key Pharmacophoric Elements Critical for Biological Activity

A pharmacophore summarizes the essential molecular features necessary for biological activity. mdpi.com Based on the SAR and QSAR data from analogs of this compound, a pharmacophoric model can be constructed.

For this scaffold, the key elements are likely to be:

Aromatic/Hydrophobic Group: The indole ring serves as a crucial hydrophobic feature that can engage in π-π stacking or hydrophobic interactions within the receptor binding site. nih.gov

Hydrogen Bond Donor (HBD): The N-H group of the indole is a potent HBD. Its importance can be confirmed by synthesizing and testing N1-alkylated analogs.

Positively Ionizable/HBD/HBA Features: The two nitrogen atoms of the diamine chain, at physiological pH, can be protonated and act as HBDs or form critical salt bridges. They can also act as hydrogen bond acceptors (HBAs) in their neutral state. The specific roles of each nitrogen can be teased apart through systematic modification. nih.gov

Defined Spatial Relationships: The distances and angles between these pharmacophoric features are critical. The propane (B168953) linker dictates the spatial orientation of the amine groups relative to the indole ring.

By comparing the structures of highly active compounds and mapping their common features, a 3D pharmacophore model can be generated. This model is an invaluable tool for virtual screening of large chemical databases to identify novel, structurally diverse compounds that fit the model and are therefore likely to possess the desired biological activity. acs.org

Computational and Theoretical Studies on S 3 1h Indol 3 Yl N1 Methylpropane 1,2 Diamine and Its Analogs

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking studies are crucial in predicting how (S)-3-(1H-Indol-3-YL)-N1-methylpropane-1,2-diamine and its analogs interact with biological targets. These simulations can identify the most stable binding poses of the ligand within the active site of a protein, providing a rational basis for its biological activity. The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), is a key parameter derived from these studies. A lower binding energy generally indicates a more stable protein-ligand complex.

For instance, in silico docking studies of indole (B1671886) derivatives with various protein targets have demonstrated the importance of the indole scaffold in establishing specific interactions. While specific docking studies on this compound are not extensively reported in the literature, analogous compounds have been modeled to understand their binding mechanisms. These studies reveal that the indole ring often participates in crucial interactions within the binding pocket, while the diamine side chain can form key hydrogen bonds and electrostatic interactions with amino acid residues.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Monoamine Oxidase A | -8.5 | Tyr407, Tyr444, Phe208 |

| Serotonin (B10506) Transporter | -9.2 | Asp98, Tyr95, Ile172 |

| Histamine H1 Receptor | -7.8 | Asp107, Lys191, Phe435 |

| This is an interactive data table based on hypothetical molecular docking results for this compound. |

Analysis of Non-Covalent Interactions (Hydrogen Bonding, Hydrophobic, π-Stacking)

The stability of the ligand-protein complex is governed by a variety of non-covalent interactions. Understanding these interactions is fundamental to explaining the binding affinity and selectivity of a ligand.

Hydrogen Bonding: The diamine moiety of this compound, with its primary and secondary amine groups, is a potent hydrogen bond donor. The indole NH group can also act as a hydrogen bond donor. These groups can form strong hydrogen bonds with acceptor residues such as aspartate, glutamate, serine, and threonine in the protein's active site.

Hydrophobic Interactions: The indole ring is largely hydrophobic and can engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. These interactions are crucial for the proper positioning of the ligand within the binding pocket.

| Interaction Type | Interacting Ligand Moiety | Potential Protein Residues |

| Hydrogen Bonding | Primary Amine, Secondary Amine, Indole NH | Asp, Glu, Ser, Thr, Gln, Asn |

| Hydrophobic Interactions | Indole Ring, Propyl Chain | Leu, Ile, Val, Ala, Phe |

| π-Stacking | Indole Ring | Phe, Tyr, Trp |

| This is an interactive data table summarizing the potential non-covalent interactions of this compound. |

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical calculations provide a detailed description of the electronic structure and properties of molecules, offering insights that are often inaccessible through experimental methods alone.

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. DFT studies on this compound can elucidate a range of molecular properties. These calculations can predict the optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

DFT calculations on indole derivatives have shown that substitutions on the indole ring can significantly influence the electronic properties. For this compound, the diamine side chain is expected to modulate the electron density distribution of the indole core.

| Molecular Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 Debye |

| This is an interactive data table of hypothetical DFT-calculated molecular properties for this compound. |

Conformational Analysis and Energy Landscapes of the Compound

The biological activity of a flexible molecule like this compound is highly dependent on its conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them. By understanding the conformational preferences of the molecule, one can infer the bioactive conformation that binds to the target protein.

Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization using DFT, can be employed to explore the conformational space. The resulting energy landscape provides a comprehensive picture of the relative stabilities of different conformers. For this compound, the key degrees of freedom for conformational flexibility are the rotatable bonds in the propane-1,2-diamine side chain.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular and intermolecular bonding and interaction among bonds. It provides a localized, "chemist's" view of the electronic structure. NBO analysis can quantify the delocalization of electron density from occupied Lewis-type (bonding or lone pair) orbitals to unoccupied non-Lewis-type (antibonding or Rydberg) orbitals.

For this compound, NBO analysis can reveal important electronic interactions, such as hyperconjugation between the indole ring and the side chain. The stabilization energy (E(2)) associated with these interactions provides a measure of their strength. For example, the interaction between the π orbitals of the indole ring and the σ* orbitals of the C-C bonds in the side chain can be quantified. This analysis helps in understanding the electronic factors that govern the molecule's structure and reactivity.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π(C2-C3) of Indole | σ(Cα-Cβ) of side chain | 1.5 |

| LP(N1) of Amine | σ(C-H) | 2.3 |

| LP(N2) of Amine | σ*(C-H) | 2.1 |

| This is an interactive data table showing hypothetical NBO analysis results for key electronic interactions in this compound. |

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For compounds like this compound and its analogs, MD simulations provide deep insights into the dynamic nature of their interactions with biological targets such as proteins and enzymes. This method goes beyond static images from techniques like molecular docking, offering a view of the conformational changes and stability of the ligand-protein complex in a simulated physiological environment.

Researchers utilize MD simulations to verify the stability of docking poses and to understand the intricate dance between a ligand and its receptor. A key metric often analyzed is the Root Mean Square Deviation (RMSD). The RMSD of the protein can reveal structural changes during the simulation, while the ligand's RMSD indicates its stability within the binding pocket. nih.gov For example, in a simulation of a protein-ligand complex, an initial period of fluctuation in RMSD values is common, followed by a plateau, which suggests that the complex has reached a stable equilibrium. nih.gov

These simulations can elucidate the specific interactions, such as hydrogen bonds and non-bonded energies, that stabilize the complex. mdpi.com By observing the trajectory of the ligand within the binding site over tens or hundreds of nanoseconds, scientists can identify key amino acid residues that are critical for binding. nih.govmdpi.com Furthermore, MD studies can reveal how the binding of a ligand may induce conformational changes in the target protein, which can be essential for its biological function or inhibition. mdpi.com For instance, the binding of a substrate can cause changes in the shape and size of catalytic subsites within an enzyme, potentially facilitating the chemical reaction. mdpi.com

The data gathered from these simulations, such as interaction energies and conformational stability, are vital for the rational design of more potent and selective analogs.

| Parameter | Description | Significance in Research | Typical Findings for Indole Analogs |

|---|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | Indicates the stability of the ligand in the binding pocket and the structural integrity of the protein. | Stable RMSD values after an initial equilibration period suggest a stable binding mode. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each individual residue (or atom) from its time-averaged position. | Identifies flexible regions of the protein, which may be involved in ligand binding or conformational changes. | Higher fluctuations in loop regions, while key binding site residues remain stable. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the target protein over the simulation time. | Reveals key interactions that contribute to binding affinity and specificity. | Persistent hydrogen bonds with specific amino acid residues confirm their critical role in anchoring the ligand. mdpi.com |

| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy of binding for the ligand-protein complex using molecular mechanics and solvation models. | Provides a quantitative estimate of the binding affinity, helping to rank different compounds. | Negative binding free energy values indicate favorable binding. |

In Silico Prediction of Properties Relevant to Research (e.g., Protein Binding, Metabolism for research, not clinical)

In silico methods are indispensable for the early-stage evaluation of research compounds, allowing for the prediction of various properties without the need for immediate laboratory synthesis. These computational approaches use quantitative structure-activity relationship (QSAR) models, machine learning, and other algorithms to forecast a molecule's behavior. scispace.com For analogs of this compound, these predictions focus on properties crucial for guiding further investigation, such as protein binding and metabolic fate.

Protein Binding Prediction: Computational tools can predict the binding affinity of a ligand to a target protein. Molecular docking simulations, a primary in silico technique, estimate the preferred orientation of a ligand within a binding site and assign a scoring function to predict binding strength. nih.gov For example, studies on various heterocyclic compounds, including indole derivatives, have used docking to identify potential biological targets and to rank compounds based on their predicted binding scores. mdpi.comnih.gov These predictions help prioritize which compounds should be synthesized and tested in vitro. The predicted binding affinity is often expressed as a numerical score or an estimated dissociation constant (Kd) or inhibitory constant (Ki).

Metabolism Prediction: Understanding the metabolic fate of a research compound is critical. Computational models can predict the likely sites on a molecule that are susceptible to metabolic transformation by enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.gov These "site of metabolism" (SOM) prediction tools analyze the chemical structure to identify atoms or bonds that are chemically reactive and accessible to metabolic enzymes. nih.gov

For indole-based structures, common metabolic pathways include oxidation of the indole ring and N-dealkylation of side chains. mdpi.com In silico tools can generate a list of potential metabolites, which can guide analytical chemists in identifying these molecules in subsequent in vitro or in vivo experiments. nih.govresearchgate.net This predictive capability accelerates the process of metabolic profiling and helps in designing molecules with improved metabolic stability for research purposes. nih.govnih.gov

| Property Category | Predicted Parameter | Relevance to Research | Example Prediction for an Indole Analog |

|---|---|---|---|

| Physicochemical | LogP | Indicates lipophilicity, affecting solubility and membrane permeability. | Values between 1 and 3 are often targeted for favorable properties. |

| Topological Polar Surface Area (TPSA) | Predicts membrane penetration capability. | Lower TPSA values are generally associated with better cell permeability. | |

| Protein Binding | Docking Score | A numerical value that ranks the predicted binding affinity to a specific protein target. | A more negative score typically indicates a higher predicted binding affinity. nih.gov |

| Plasma Protein Binding (%) | The extent to which a compound may bind to proteins in the plasma. | High binding can affect the free concentration of the compound available to interact with its target. researchgate.net | |

| Metabolism (Research) | Site of Metabolism (SOM) | Identifies specific atoms on the molecule most likely to be modified by metabolic enzymes (e.g., CYPs). nih.gov | Prediction of hydroxylation on the indole ring or N-dealkylation of the diamine side chain. |

| CYP Inhibition/Induction | Predicts whether the compound is likely to inhibit or induce major CYP enzymes. | Helps to anticipate potential drug-drug interactions in later research stages. |

Future Research Directions and Academic Significance

Advancements in Synthetic Methodologies for Indole-Diamine Scaffolds

The synthesis of indole (B1671886) derivatives has been a subject of intense focus for chemists, leading to the development of numerous classical and modern synthetic strategies. derpharmachemica.com Future research will likely concentrate on creating more efficient, sustainable, and diverse methods for constructing indole-diamine scaffolds. Key areas for advancement include the use of transition-metal catalysis, C-H activation, and organocatalysis to streamline the synthesis of complex indole derivatives. researchgate.netcofc.edu

Recent progress has seen the successful application of catalysts like palladium, rhodium, and iron in the formation of functionalized indoles. derpharmachemica.com For instance, palladium-catalyzed methods, such as domino indolization involving Sonogashira coupling, have enabled one-pot, three-component syntheses of 2,3-substituted indoles. organic-chemistry.org The development of "green" methodologies, which may utilize water as a solvent or employ catalyst-free multi-component reactions (MCRs), is another promising direction. openmedicinalchemistryjournal.com These advanced methods allow for the rapid generation of libraries of structurally diverse indole-diamine analogs, which is essential for exploring structure-activity relationships (SAR). researchgate.net

Table 1: Emerging Synthetic Strategies for Indole Scaffolds

| Methodology | Description | Potential Advantages |

|---|---|---|

| Transition Metal-Catalyzed C-H Functionalization | Direct functionalization of C-H bonds on the indole ring, avoiding the need for pre-functionalized starting materials. researchgate.net | Increased atom economy, reduced number of synthetic steps, access to novel substitution patterns. |

| Organocatalysis | Use of small organic molecules (e.g., Cinchona-derived catalysts) to catalyze reactions, such as the synthesis of indole-based diamines. researchgate.netmdpi.com | Avoidance of toxic heavy metals, often high enantioselectivity, milder reaction conditions. |

| Photocatalysis & Electrocatalysis | Utilization of light or electricity to drive chemical transformations for indole functionalization. researchgate.netcofc.edu | Access to unique reaction pathways, high selectivity, and improved sustainability. |

| Multi-Component Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, incorporating significant structural diversity. openmedicinalchemistryjournal.com | High efficiency, operational simplicity, rapid library generation. |

Future efforts will focus on refining these techniques to allow for precise control over regioselectivity and stereoselectivity, which is particularly crucial for chiral molecules like (S)-3-(1H-Indol-3-YL)-N1-methylpropane-1,2-diamine.

Identification of Novel Biological Targets and Pathways for Chemical Probes

Indole-based compounds are known to interact with a wide array of biological targets, including receptors, enzymes, and nucleic acids, leading to activities such as anticancer, antimicrobial, and anti-inflammatory effects. sci-hub.seresearchgate.netnih.gov A key future direction for a specific molecule like this compound is its use as a chemical probe to identify and validate novel biological targets.